Chlorodimethylsilylboronic ester
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Overview
Description
Chlorodimethylsilylboronic ester is a compound that combines the properties of both boronic esters and silyl groups. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, while silyl groups are often used as protective groups in organic chemistry. The combination of these functionalities in a single molecule makes this compound a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorodimethylsilylboronic ester can be synthesized through several methods. One common approach involves the reaction of chlorodimethylsilane with a boronic acid or boronate ester. This reaction typically requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent oxidation .
Another method involves the direct silylation of a boronic ester with chlorodimethylsilane in the presence of a base, such as triethylamine. This reaction is usually performed at low temperatures to minimize side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. These processes typically use automated systems to control reaction conditions precisely, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Chlorodimethylsilylboronic ester undergoes various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The boronic ester moiety can be reduced to form boranes.
Substitution: Both the silyl and boronic ester groups can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Silanols, siloxanes, and boronic acids.
Reduction: Boranes and silyl-protected alcohols.
Substitution: Silyl ethers and boronic esters with substituted groups.
Scientific Research Applications
Chlorodimethylsilylboronic ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Industry: This compound is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which chlorodimethylsilylboronic ester exerts its effects involves the interaction of its boronic ester and silyl groups with various molecular targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . The silyl group can protect reactive functional groups during chemical transformations, allowing for selective reactions to occur .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic ester: Similar in its boronic ester functionality but lacks the silyl group.
Trimethylsilylboronic ester: Similar in having a silyl group but with different steric and electronic properties.
Dimethylphenylsilylboronic ester: Combines both silyl and boronic ester functionalities but with a phenyl group instead of a chlorodimethylsilyl group.
Uniqueness
Chlorodimethylsilylboronic ester is unique due to its combination of a chlorodimethylsilyl group and a boronic ester moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
chloro-dimethyl-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BClO2Si/c1-7(2)8(3,4)12-9(11-7)13(5,6)10/h1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTQAESLYBAWQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)[Si](C)(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BClO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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